molecular formula C18H17ClN2O3 B5513950 2-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide

2-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide

Cat. No. B5513950
M. Wt: 344.8 g/mol
InChI Key: IYZHMFYOJXQWRP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide typically involves condensation reactions, where an isocyanato compound is reacted with an amine in the presence of suitable catalysts and conditions. For example, Ji et al. (2018) synthesized a related compound by condensing 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene with 4-morpholino-1H-indazol-3-amine, which was prepared from 2,6-difluorobenzonitrile by amination with morpholine and cyclisation with hydrazine hydrate (Ji et al., 2018).

Molecular Structure Analysis

The crystal structure of similar compounds reveals a monoclinic system with specific space group details, indicating the molecular arrangement and geometry crucial for understanding the compound's interactions and biological activities. For instance, Lu et al. (2017) described the crystal structure of a comparable compound, providing insights into its molecular geometry (Lu et al., 2017).

Chemical Reactions and Properties

Benzamides, including this compound, can undergo various chemical reactions, such as hydrolysis, amidation, and substitution, which alter their chemical properties and biological activities. Kato et al. (1991) explored the synthesis and structure-activity relationships of related benzamide compounds, highlighting the significance of substituents on the benzyl group in enhancing activity (Kato et al., 1991).

Scientific Research Applications

Antitumour Activity

A compound structurally similar to "2-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide" exhibited significant inhibitory capacity against the proliferation of A549 and BGC-823 cancer cell lines. This synthesis and crystal structure determination highlight the potential antitumour applications of such compounds (Ji et al., 2018).

Antifungal and Antimicrobial Activities

N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, including compounds with morpholino groups, have been synthesized and characterized, showing antifungal activity against major pathogens responsible for important plant diseases (Weiqun et al., 2005). Another study found novel 4-biphenyl-4-(2H)-phthalazin-1-one derivatives with expected antimicrobial activity, highlighting the versatility of these compounds in combating microbial infections (Abubshait et al., 2011).

Antidepressant Activity

The compound 4-Chloro-N-(3-morpholinopropyl)benzamide, also known as befol, an original domestic antidepressant, illustrates the potential of morpholino-benzamide derivatives in treating depression. This study outlines the synthesis process and suggests improvements for greater efficiency (Donskaya et al., 2004).

Gastroprokinetic Activity

Research on N-(4-amino-5-chloro-2-methoxyphenyl)-4-benzyl-2-morpholineacetamide and related compounds revealed potent gastroprokinetic activity. These findings suggest the role of such compounds in enhancing gastrointestinal motility, which can be beneficial for conditions involving decreased gastric emptying (Kalo et al., 1995).

Enaminone Anticonvulsant Activity

A series of novel enaminones, synthesized from cyclic beta-dicarbonyl precursors and condensed with morpholine among other amines, displayed potent anticonvulsant activity with minimal neurotoxicity. This suggests the therapeutic potential of such compounds in the treatment of seizures (Edafiogho et al., 1992).

properties

IUPAC Name

2-chloro-N-[4-(morpholine-4-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c19-16-4-2-1-3-15(16)17(22)20-14-7-5-13(6-8-14)18(23)21-9-11-24-12-10-21/h1-8H,9-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZHMFYOJXQWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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